molecular formula C10H8N2O3 B187947 2-Methyl-5-nitro-1H-indole-3-carbaldehyde CAS No. 3558-17-6

2-Methyl-5-nitro-1H-indole-3-carbaldehyde

Cat. No. B187947
CAS RN: 3558-17-6
M. Wt: 204.18 g/mol
InChI Key: IKBFYOQMSYXGBI-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-1H-indole-3-carbaldehyde is a derivative of 1H-Indole-3-carbaldehyde . It has a molecular formula of C10H8N2O3 . It is part of the indole family, which are ideal precursors for the synthesis of active molecules .


Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives, including 2-Methyl-5-nitro-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They are often used in Multicomponent reactions (MCRs), which offer access to complex molecules .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-nitro-1H-indole-3-carbaldehyde consists of an indole ring substituted with a methyl group at the 2nd position, a nitro group at the 5th position, and a carbaldehyde group at the 3rd position .


Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are known to participate in multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product .


Physical And Chemical Properties Analysis

2-Methyl-5-nitro-1H-indole-3-carbaldehyde has a molecular weight of 204.19 . It has a boiling point of 342.67°C at 760 mmHg and a melting point of 305-307°C .

Scientific Research Applications

  • Protein Kinase C Theta (PKCθ) Inhibitors

    • Application : PKCθ is a novel protein kinase C (nPKC) isozyme, which is involved in T cell activation and proliferation. “2-Methyl-5-nitro-1H-indole-3-carbaldehyde” could be used as a reactant in the preparation of PKCθ inhibitors .
  • Tubulin Polymerization Inhibitors

    • Application : Tubulin polymerization is a process that is crucial for the formation of the mitotic spindle during cell division. “2-Methyl-5-nitro-1H-indole-3-carbaldehyde” could be used as a reactant in the preparation of tubulin polymerization inhibitors .
  • Preparation of β-Cyanoindoles

    • Application : β-Cyanoindoles are important building blocks in organic synthesis and can be used to construct a wide range of biologically active compounds. “2-Methyl-5-nitro-1H-indole-3-carbaldehyde” could potentially be used as a reactant in the preparation of β-Cyanoindoles .
  • Preparation of Methanoindoles

    • Application : Methanoindoles are a class of indole derivatives that have been used in the synthesis of various pharmaceuticals. “2-Methyl-5-nitro-1H-indole-3-carbaldehyde” could potentially be used as a reactant in the preparation of Methanoindoles .
  • Preparation of Peptide-mimetic Protease-Activated Receptor-1 (PAR-1) Antagonists

    • Application : Protease-Activated Receptor-1 (PAR-1) is a G protein-coupled receptor that plays key roles in thrombosis and hemostasis. “2-Methyl-5-nitro-1H-indole-3-carbaldehyde” could potentially be used as a reactant in the preparation of peptide-mimetic PAR-1 antagonists .
  • Preparation of Cytosolic Phospholipase A2α Inhibitors

    • Application : Cytosolic Phospholipase A2α (cPLA2α) is an enzyme that releases arachidonic acid from membrane phospholipids, a key step in the biosynthesis of eicosanoids. “2-Methyl-5-nitro-1H-indole-3-carbaldehyde” could potentially be used as a reactant in the preparation of cPLA2α inhibitors .

Safety And Hazards

The safety information available indicates that 2-Methyl-5-nitro-1H-indole-3-carbaldehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

The future directions for 2-Methyl-5-nitro-1H-indole-3-carbaldehyde and its derivatives could involve further exploration of their roles in multicomponent reactions, as these reactions offer access to complex molecules and have significant applications in medicinal and pharmaceutical chemistry .

properties

IUPAC Name

2-methyl-5-nitro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-9(5-13)8-4-7(12(14)15)2-3-10(8)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBFYOQMSYXGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346068
Record name 2-Methyl-5-nitro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitro-1H-indole-3-carbaldehyde

CAS RN

3558-17-6
Record name 2-Methyl-5-nitro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-nitro-1H-indole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Romagnoli, F Prencipe, LC Lopez-Cara… - Journal of Enzyme …, 2018 - Taylor & Francis
… Preparation of 2-methyl-5-nitro-1H-indole-3-carbaldehyde (5) as well as copies of 1 H-NMR and 13 C-NMR spectra of compounds 3a–h and 4a–d are reported in the supplementary …
Number of citations: 14 www.tandfonline.com

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